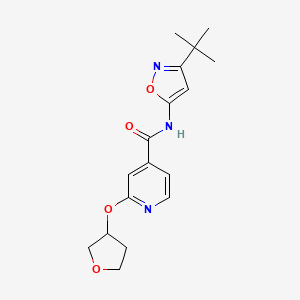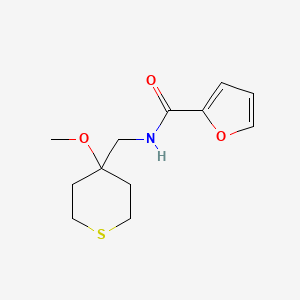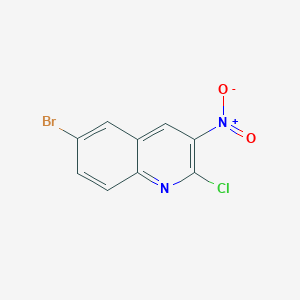![molecular formula C17H19N3O3S B2866871 1-(Thiophen-2-yl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea CAS No. 1171163-71-5](/img/structure/B2866871.png)
1-(Thiophen-2-yl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Thiophen-2-yl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.
BenchChem offers high-quality 1-(Thiophen-2-yl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Thiophen-2-yl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity Through Kinase Inhibition and Microtubule Assembly Disruption
Research into tetrahydrobenzo[b]thiophene derivatives, including structures similar to 1-(Thiophen-2-yl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea, has demonstrated promising anticancer activities. These compounds have been found to disrupt tubulin polymerization, a critical process in cell mitosis, leading to the arrest of tumor cell growth. One specific benzyl urea tetrahydrobenzo[b]thiophene derivative showed broad-spectrum antitumor activity against several cancer cell lines, indicating the potential of these compounds in cancer therapy. This activity is attributed to their ability to induce G2/M cell cycle arrest and apoptosis through the inhibition of WEE1 kinase and direct targeting of tubulin, preventing its polymerization (Abdel-Rahman et al., 2021).
Synthesis and Structure for Biological Activity
The synthesis and structure-activity relationship of urea derivatives have been extensively studied. Novel urea derivatives have been synthesized and evaluated for their antitumor properties, showing that certain configurations and substitutions on the urea scaffold can significantly impact their biological activity. These findings highlight the importance of the urea group in medicinal chemistry, especially in the context of designing new therapeutic agents with potential anticancer properties (Ling et al., 2008).
Heterocyclic Compound Synthesis
Research into the construction of oxazepine skeletons from compounds like 2′-amino-2-hydroxybiphenyl and isothiocyanates via iodine-mediated cyclodesulfurization has led to the development of novel dibenzo[d,f][1,3]oxazepine derivatives. These findings contribute to the broader understanding of heterocyclic compound synthesis, which is vital for developing new drugs and materials with potential applications in various fields, including pharmaceuticals and materials science (Murata et al., 2021).
Eigenschaften
IUPAC Name |
1-thiophen-2-yl-3-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-17(2)10-23-13-9-11(6-7-12(13)20(3)15(17)21)18-16(22)19-14-5-4-8-24-14/h4-9H,10H2,1-3H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEULMAGKNXZFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)NC3=CC=CS3)N(C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[1-[(4-Fluorophenyl)methyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2866792.png)
![1'-(2,5-Dimethylbenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2866794.png)
![(E)-2-methyl-3-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2866795.png)
![5-((3-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2866797.png)

![4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2866799.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2866803.png)
![9-Oxa-6-azaspiro[4.5]decan-7-one](/img/structure/B2866804.png)

